2-Amino-4-oxo-5-phosphonopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-oxo-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c6-4(5(8)9)1-3(7)2-13(10,11)12/h4H,1-2,6H2,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWOBHEVRCMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150039-21-7 | |
| Record name | 2-Amino-4-oxo-5-phosphonopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150039217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Neurobiological Research Applications of 2 Amino 5 Phosphonopentanoic Acid Ap5 As an Nmda Receptor Antagonist
Fundamental Mechanisms of N-methyl-D-aspartate Receptor Antagonism
2-Amino-5-phosphonopentanoic acid (AP5) is a synthetic compound widely utilized in neuroscience research as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. ontosight.aiontosight.ai Structurally related to the endogenous neurotransmitter glutamate (B1630785), AP5's utility lies in its ability to specifically block the function of NMDA receptors, which are critical for synaptic plasticity, a cellular mechanism underlying learning and memory. ontosight.aiwikipedia.org Its application has been fundamental in dissecting the role of NMDA receptors in various physiological and pathological processes. ontosight.ai
Competitive Inhibition of Glutamate Binding Site
AP5 functions as a competitive antagonist at the NMDA receptor. wikipedia.org This means it directly competes with the neurotransmitter glutamate for binding to a specific site on the GluN2 subunit of the NMDA receptor complex. wikipedia.orgnih.govresearchgate.net Due to its structural similarity to glutamate, AP5 can occupy this binding pocket, but it does not activate the receptor. ontosight.ainih.gov By occupying the site, it prevents glutamate from binding and subsequently initiating the conformational changes necessary for receptor activation. ontosight.ainih.gov This competitive inhibition is a key mechanism that allows researchers to isolate and study processes that are dependent on NMDA receptor activation. wikipedia.org Crystal structures of the NMDA receptor's ligand-binding domain have confirmed that AP5 settles into the inter-domain cleft of the GluN2A subunit, the same location where glutamate binds. nih.gov
Impact on Ion Channel Function and Calcium Dynamics
The binding of glutamate (and a co-agonist, typically glycine (B1666218) or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane, normally opens an integrated ion channel. This channel is permeable to cations, most notably calcium (Ca²+). frontiersin.orgnih.gov The influx of Ca²+ through the NMDA receptor channel is a critical trigger for a wide range of intracellular signaling cascades. jneurosci.orgpnas.org
By competitively blocking the glutamate binding site, AP5 prevents the opening of this ion channel. nih.govresearchgate.net Consequently, it inhibits the influx of Ca²+ into the postsynaptic neuron that is normally mediated by NMDA receptor activation. jneurosci.orgjneurosci.org This blockade of calcium dynamics is central to AP5's effect on cellular processes like synaptic plasticity. jneurosci.org Studies using calcium imaging have demonstrated that the component of Ca²+ accumulation sensitive to AP5 is localized to regions with activated synaptic inputs and is dependent on the frequency of stimulation, highlighting the direct link between NMDA receptor activation and postsynaptic calcium levels. jneurosci.org The prevention of this calcium influx is the primary mechanism by which AP5 inhibits NMDA receptor-dependent phenomena. jneurosci.orgnih.gov
Stereoselectivity of Action: D- versus L-Isomers in Receptor Binding and Potency
AP5 exists as two stereoisomers, or enantiomers: D-2-amino-5-phosphonopentanoic acid (D-AP5) and L-2-amino-5-phosphonopentanoic acid (L-AP5). Neurobiological research has consistently shown that the antagonistic activity resides almost exclusively in the D-isomer. wikipedia.orgtocris.com
D-AP5 is a potent and highly selective NMDA receptor antagonist, while the L-isomer is significantly less active. tocris.com Research indicates that D-AP5 has a potency approximately 52 times greater than that of its L-counterpart. tocris.com This stereoselectivity is crucial for experimental design, as the use of the pure D-isomer allows for more precise targeting of NMDA receptors with higher efficacy and at lower concentrations than the racemic mixture (DL-AP5). wikipedia.orgtocris.com The D-isomer is therefore the form predominantly used to inhibit NMDA-dependent synaptic plasticity. tocris.comsigmaaldrich.com
| Isomer | Common Abbreviation | Potency at NMDA Receptor | Primary Use in Research |
| D-2-amino-5-phosphonopentanoic acid | D-AP5 / D-APV | High | Selective blockade of NMDA receptors to study synaptic plasticity and transmission. tocris.comnih.gov |
| L-2-amino-5-phosphonopentanoic acid | L-AP5 / L-APV | Low (approx. 52-fold less potent than D-isomer) | Primarily used in comparative studies to demonstrate the stereospecificity of the NMDA receptor binding site. tocris.com |
| Racemic Mixture | DL-AP5 / DL-APV | Mixed | Used in early studies, but largely replaced by the more potent D-isomer for greater specificity. wikipedia.org |
Investigations into Synaptic Plasticity
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process considered a major cellular mechanism for learning and memory. wikipedia.org The NMDA receptor is a cornerstone of many forms of synaptic plasticity. The use of AP5 has been indispensable in proving the dependence of these plastic changes on NMDA receptor activation. wikipedia.orgnih.gov
Elucidation of Long-Term Potentiation (LTP) Mechanisms
Long-Term Potentiation (LTP) is a persistent strengthening of synapses resulting from recent patterns of activity. wikipedia.org It is one of the most widely studied forms of synaptic plasticity. A landmark discovery in the 1980s showed that the induction of LTP at many excitatory synapses is critically dependent on the activation of NMDA receptors. nih.gov
The application of AP5 became a definitive test for this dependence. Across numerous studies, it has been demonstrated that applying D-AP5 before the high-frequency stimulation used to induce LTP effectively prevents the potentiation from occurring. wikipedia.orgnih.govyoutube.com This blockade establishes that the influx of calcium through NMDA receptors is the necessary trigger for the molecular cascade that leads to the lasting enhancement of synaptic strength. frontiersin.orgnih.gov For instance, LTP in the Schaffer collateral pathway of the hippocampus is famously NMDA receptor-dependent, a fact confirmed by the ability of AP5 to prevent its induction. wikipedia.org Conversely, pathways where LTP induction is unaffected by AP5, such as the mossy fiber pathway in the hippocampus, are classified as NMDA receptor-independent. wikipedia.orgyoutube.com
Role in Hippocampal CA1 Region LTP Induction
The Schaffer collateral pathway, which involves synapses from CA3 pyramidal neurons onto CA1 pyramidal neurons in the hippocampus, is the most extensively studied model of LTP. frontiersin.orgnih.gov Research in this specific region has profoundly shaped our understanding of memory mechanisms.
Experiments using hippocampal slices consistently show that applying D-AP5 to the CA1 region completely blocks the induction of LTP following high-frequency or theta-burst stimulation of the Schaffer collaterals. frontiersin.orgnih.govfrontiersin.org This effect is robust and dose-dependent. nih.govnih.gov The activation of NMDA receptors in the CA1 postsynaptic membrane acts as a coincidence detector, requiring both presynaptic glutamate release and significant postsynaptic depolarization to relieve a magnesium ion (Mg²⁺) block. nih.gov AP5 prevents this process at its inception by blocking glutamate's ability to bind, thereby preventing the channel opening and subsequent calcium influx that triggers LTP. nih.govfrontiersin.org Both LTP at synapses on the apical and basal dendrites of CA1 cells are blocked by AP5, indicating a universal requirement for NMDA receptor activation for induction in this region, even if downstream signaling pathways may differ. researchgate.net
| Hippocampal Pathway | Synaptic Connection | LTP Induction Protocol | Effect of AP5 Application | NMDA Receptor Dependence |
| Schaffer Collateral | CA3 → CA1 | High-Frequency Stimulation (HFS) / Theta-Burst Stimulation (TBS) | Blocks LTP induction. nih.govfrontiersin.org | Dependent |
| Mossy Fiber | Dentate Gyrus → CA3 | High-Frequency Stimulation (HFS) | Does not block LTP induction. youtube.com | Independent |
| Medial Perforant Path | Entorhinal Cortex → Dentate Gyrus | High-Frequency Stimulation (HFS) | Blocks LTP induction. nih.gov | Dependent |
| Commissural | Contralateral CA3 → CA1/CA3 | High-Frequency Stimulation (HFS) | Blocks LTP induction. nih.gov | Dependent |
Differential Sensitivity of Short-Term and Long-Term Plasticity to 2-amino-5-phosphonopentanoic acid (AP5)
2-Amino-5-phosphonopentanoic acid (AP5), a selective N-methyl-D-aspartate (NMDA) receptor antagonist, has been a critical tool in differentiating the mechanisms underlying short-term and long-term synaptic plasticity. While high concentrations of AP5 block both the transient (short-term potentiation, STP) and sustained (long-term potentiation, LTP) phases of synaptic enhancement, lower concentrations reveal a differential sensitivity. nih.gov Research has shown that a low concentration of AP5 is sufficient to block LTP, while STP remains largely unaffected. nih.gov This differential effect suggests that distinct subtypes of NMDA receptors may mediate the induction of STP versus LTP. nih.gov
Studies have explored this further by using antagonists selective for different NMDA receptor subunits. For instance, LTP is highly sensitive to antagonists targeting the GluN2A subunit, whereas STP is more affected by antagonists of GluN2B and GluN2D subunits. nih.govroyalsocietypublishing.org This evidence strongly indicates that the induction of STP and LTP are mechanistically distinct parallel events rather than STP being an essential precursor to LTP. nih.gov The ability of AP5 to dissect these processes has been fundamental to understanding the molecular diversity of synaptic plasticity.
| Concentration of AP5 | Effect on Short-Term Potentiation (STP) | Effect on Long-Term Potentiation (LTP) | Reference |
|---|---|---|---|
| Low (e.g., 3 μM) | Unaffected or minimally affected | Significantly reduced or blocked | nih.gov |
| High (e.g., 30-100 μM) | Blocked | Blocked | nih.gov |
Contexts Beyond Hippocampus: Dentate Gyrus and Visual Cortex
The utility of AP5 in studying synaptic plasticity extends beyond the well-characterized CA1 region of the hippocampus. In the dentate gyrus (DG), another key hippocampal subfield, AP5 has been instrumental in demonstrating the NMDA receptor-dependence of LTP at the perforant path-granule cell synapses. nih.gov Early in vivo studies established a strong correlation between the blockade of LTP in the DG by AP5 and impairments in spatial learning, reinforcing the link between synaptic plasticity in this region and memory formation. nih.gov
In the visual cortex, AP5 has also been used to demonstrate that LTP is dependent on the activation of NMDA receptors. nih.gov These studies in the visual cortex have highlighted that, compared to the hippocampus, GABAergic inhibition plays a more significant modulatory role in the induction of NMDA receptor-dependent plasticity. nih.gov The application of AP5 in these diverse brain regions has underscored the widespread, yet regionally modulated, role of NMDA receptors in synaptic plasticity throughout the central nervous system.
Analysis of Synaptic Transmission Pathways
AP5 is an invaluable pharmacological tool for dissecting the components of excitatory synaptic transmission. By competitively inhibiting the glutamate binding site on NMDA receptors, AP5 allows researchers to isolate and study the function of other ionotropic glutamate receptors, namely AMPA and kainate receptors. wikipedia.org In typical fast excitatory synaptic transmission, glutamate release activates both AMPA and NMDA receptors. However, at resting membrane potential, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). scholarpedia.org
The application of AP5 effectively removes the NMDA receptor-mediated component of the excitatory postsynaptic current (EPSC), leaving the AMPA/kainate receptor-mediated component intact. This pharmacological isolation is crucial for studying the properties of AMPA receptors, their trafficking, and their role in the moment-to-moment transmission of synaptic information. For example, in the nucleus tractus solitarius, AP5, in conjunction with non-NMDA receptor antagonists like CNQX, has been used to confirm that synaptic transmission is mediated by glutamate acting on both receptor types. taylorandfrancis.comresearchgate.net This approach has been widely adopted across various brain regions to delineate the respective contributions of NMDA and non-NMDA receptors to synaptic pathways. grinnell.edu
Role in the Conversion of Silent Synapses to Active Synapses
A significant application of AP5 has been in the study of "silent synapses." These are excitatory synapses that possess NMDA receptors but lack functional AMPA receptors on their postsynaptic membrane. wikipedia.org Consequently, at normal resting membrane potentials, these synapses are functionally "silent" because glutamate release fails to elicit an excitatory postsynaptic potential (EPSP), as the NMDA receptors are blocked by Mg²⁺. scholarpedia.orgwikipedia.org
The conversion of a silent synapse to an active one, a process known as "unsilencing," is a key mechanism of developmental and activity-dependent plasticity. This conversion involves the insertion of AMPA receptors into the postsynaptic membrane and is critically dependent on the activation of NMDA receptors. wikipedia.orgresearchgate.net AP5 can block this conversion. wikipedia.org By preventing the Ca²⁺ influx through NMDA receptors that triggers the signaling cascade for AMPA receptor insertion, AP5 has been used to demonstrate that this form of plasticity is NMDA receptor-dependent. researchgate.netnih.gov Studies suggest that ongoing, basal activation of NMDA receptors might actually prevent the premature maturation of synapses, ensuring that only significant, correlated activity leads to their functional incorporation into neural circuits. nih.gov
Studies in Learning and Memory
Impairment of Spatial Learning in Animal Models (e.g., Morris Water Maze)
A substantial body of research has utilized AP5 to investigate the role of NMDA receptors in learning and memory. A consistent finding is that the administration of AP5 impairs the acquisition of spatial learning tasks. nih.gov In the Morris water maze, a classic test of spatial memory, rats receiving chronic intracerebroventricular (i.c.v.) infusions of AP5 show a selective impairment in learning the location of a hidden platform. nih.govresearchgate.netjneurosci.org This deficit is specific to spatial learning, as the same animals are often unimpaired in non-spatial, visual discrimination versions of the task. researchgate.netresearchgate.netjneurosci.org
This impairment is dose-dependent and highly correlated with the degree to which AP5 blocks hippocampal LTP in vivo. jneurosci.orgnih.gov No concentration of AP5 has been found to block LTP without also affecting spatial learning. jneurosci.orgnih.gov Furthermore, the performance of rats treated with a concentration of AP5 sufficient to completely block LTP is statistically indistinguishable from that of rats with physical lesions to the hippocampus. researchgate.netjneurosci.org Similar deficits in spatial working and reference memory have been observed in the radial arm maze task following intra-hippocampal administration of AP5. ovid.comresearchgate.net These findings provide strong evidence that NMDA receptor-dependent synaptic plasticity is a necessary neural mechanism for spatial learning. nih.gov
| Animal Model Task | Effect of AP5 Administration | Key Finding | Reference |
|---|---|---|---|
| Morris Water Maze (Hidden Platform) | Impaired acquisition of platform location | Demonstrates a deficit in spatial reference memory acquisition | researchgate.netjneurosci.orgnih.gov |
| Morris Water Maze (Cued/Visible Platform) | No impairment in learning | Shows selectivity of the deficit to spatial learning, not visual or motor function | nih.govjneurosci.org |
| Radial Arm Maze (Baited/Unbaited Arms) | Dose-dependent increase in both reference and working memory errors | Indicates involvement of hippocampal NMDA receptors in both spatial reference and working memory | ovid.comresearchgate.netovid.com |
| Delayed Matching-to-Place (Water Maze) | Delay-dependent deficit in spatial memory | Supports the role of NMDA receptors in spatial working memory | nih.gov |
Dissection of Memory Acquisition and Encoding Processes
AP5 has been crucial for distinguishing between different phases of memory formation: acquisition, consolidation, and retrieval. Research indicates that the deleterious effects of AP5 on memory are primarily on the acquisition or encoding of new information. usdbiology.com When AP5 is administered before training in a spatial task, it impairs learning. nih.gov However, if the drug is administered after the learning has already occurred, it does not affect the retention or retrieval of that spatial information. researchgate.netjneurosci.orgusdbiology.com
Role in Associative Learning and Classical Conditioning in Invertebrate Models (e.g., Aplysia californica)
The marine snail Aplysia californica has served as a pivotal invertebrate model for elucidating the cellular and molecular underpinnings of learning and memory. Research into classical conditioning of the siphon-withdrawal reflex in Aplysia has revealed that N-methyl-D-aspartate (NMDA) receptor-dependent mechanisms, akin to long-term potentiation (LTP), are integral to this form of associative learning. nih.govresearcher.life The application of the selective NMDA receptor antagonist, 2-amino-5-phosphonopentanoic acid (AP5, also referred to as APV), has been instrumental in demonstrating this role.
In a cellular analog of differential classical conditioning in Aplysia, the associative enhancement of sensorimotor synapses is blocked by the presence of DL-2-amino-5-phosphonovalerate (APV). nih.govnih.gov This suggests that the activation of NMDA-type receptors is a critical step in the synaptic plasticity that underlies this form of learning. researcher.life Specifically, experiments have shown that training a reduced preparation of Aplysia in the presence of APV prevents the significant differential enhancement of synapses that would normally receive paired stimulation (a conditioned stimulus and an unconditioned stimulus). nih.govnih.gov This disruption of associative synaptic plasticity highlights the necessity of NMDA receptor function for the successful acquisition of the conditioned response. nih.gov
The mechanism is thought to involve a Hebbian form of potentiation at the sensorimotor synapses, which is dependent on the influx of calcium ions (Ca2+) through NMDA receptor channels. nih.govnih.gov The blockade of these receptors by AP5 prevents this critical calcium entry, thereby inhibiting the synaptic strengthening that is a hallmark of classical conditioning in this model organism. nih.gov
| Model Organism | Learning Paradigm | Effect of 2-Amino-5-phosphonopentanoic acid (AP5/APV) | Reference |
| Aplysia californica | Cellular analog of differential classical conditioning | Blocks the differential enhancement of sensorimotor synapses that receive paired stimulation. | nih.govnih.gov |
| Aplysia californica | Associative learning (siphon-withdrawal reflex) | Disrupts synaptic enhancement after associative training, suggesting mediation by NMDA-type LTP. | researcher.life |
Exploration of Neural Circuitry and Excitability
Modulation of Neuronal Electrical Activity
2-Amino-5-phosphonopentanoic acid (AP5) serves as a critical tool for dissecting the contribution of NMDA receptors to the electrical activity of neurons. By selectively blocking these receptors, AP5 allows researchers to modulate and study the components of neuronal excitability that are NMDA receptor-dependent. For instance, in cortical neurons, D-AP5 has been shown to reduce NMDA-induced depolarization without affecting the responses to other excitatory amino acid receptor agonists like L-Quisqualic acid or Kainic acid. tocris.com This specificity is crucial for isolating the function of NMDA receptors in neuronal signaling.
| Preparation | Observation | Implication | Reference |
| Cortical Neurons | D-AP5 reduces NMDA-induced depolarization. | Demonstrates selective antagonism of NMDA receptors. | tocris.com |
| In Vitro Neuronal Networks | AP5 reduces spiking and burst activity. | Highlights the role of NMDA receptors in maintaining network excitability. | researchgate.net |
| Layer 2/3 Pyramidal Neurons | D-AP5 application leads to a slight decrease in peak synaptic current at resting potential. | Suggests a contribution of NMDA receptors to basal synaptic transmission. | frontiersin.org |
NMDA Receptor-Mediated Synaptic Potentials in Specific Brain Regions
The development of D-AP5 as a potent and selective NMDA receptor antagonist was a significant advancement, enabling widespread investigation into the role of NMDA receptors in synaptic transmission throughout the central nervous system. nih.gov
In the spinal cord, D-AP5 has been instrumental in revealing the role of NMDA receptors in processing sensory information. Unlike initial findings in the hippocampus, a single stimulus of peripheral afferents in the spinal cord can evoke NMDA receptor-mediated synaptic potentials. nih.gov This response is sensitive to blockade by D-AP5. The polysynaptic excitation of spinal neurons following afferent stimulation is mediated by NMDA receptors, and consequently, nociceptive responses can be reduced by the local application of D-AP5. nih.gov Furthermore, endogenous activation of presynaptic NMDA receptors has been shown to increase glutamate release from primary afferents in a rat model of neuropathic pain, an effect that is reversibly reduced by D-AP5. nih.gov
Research in the substantia nigra has utilized D-AP5 to confirm a transmitter role for NMDA receptors in this brain region. nih.gov The substantia nigra contains dopaminergic neurons that are vulnerable in Parkinson's disease, and dysregulated calcium influx through NMDA receptors has been implicated in this pathology. nih.gov Studies on substantia nigra dopaminergic neurons have shown that both synaptic and extrasynaptic NMDA receptors exhibit robust, activity-dependent self-regulation. For example, during repetitive synaptic stimulation, the amplitude of synaptic NMDA EPSCs in these neurons decreases in a Ca2+-dependent manner. nih.gov The use of AP5 is crucial in isolating and studying these NMDA receptor-specific mechanisms.
The role of NMDA receptors in cerebellar Purkinje cells has been a subject of evolving understanding. While once thought to be absent in adult Purkinje cells, studies have now demonstrated the presence of functional NMDA receptors. jneurosci.orgresearchgate.netnih.gov The application of D-AP5 (also referred to as D-APV) has been critical in these investigations. In mature Purkinje cells, NMDA receptors contribute to the excitatory postsynaptic current induced by climbing fiber stimulation, and this NMDA-mediated component is blocked by D-APV. researchgate.net Furthermore, in the mature mouse cerebellum, long-term depression (LTD) at parallel fiber to Purkinje cell synapses is blocked by the bath application of D-APV, indicating that postsynaptically expressed NMDA receptors are required for this form of synaptic plasticity. nih.gov Retrograde signaling pathways that regulate GABA release at interneuron-Purkinje cell synapses have also been shown to involve the activation of presynaptic NMDA receptors, a process that can be blocked by D-APV. duguidlab.com
| Brain Region | Key Finding with AP5/APV | Significance | Reference(s) |
| Spinal Cord | Blocks NMDA receptor-mediated synaptic potentials evoked by peripheral afferent stimulation. | Establishes the role of NMDA receptors in sensory and nociceptive pathways. | nih.gov |
| Reversibly reduces enhanced glutamate release from primary afferents in a neuropathic pain model. | Implicates presynaptic NMDA receptors in pain plasticity. | nih.gov | |
| Substantia Nigra | Used to demonstrate a transmitter role for NMDA receptors. | Confirms NMDA receptor-mediated transmission in a region critical for motor control. | nih.gov |
| Cerebellar Purkinje Cells | Blocks the NMDA-mediated component of the climbing fiber-evoked EPSC. | Demonstrates the presence of functional postsynaptic NMDA receptors in mature Purkinje cells. | researchgate.net |
| Blocks the induction of long-term depression (LTD) at parallel fiber synapses. | Reveals a requirement for NMDA receptors in cerebellar synaptic plasticity. | nih.gov | |
| Blocks depolarization-induced potentiation of inhibition (DPI). | Indicates that retrograde activation of presynaptic NMDA receptors enhances GABA release. | duguidlab.com |
Neocortical Neurons
2-Amino-5-phosphonopentanoic acid (AP5), a selective N-methyl-D-aspartate (NMDA) receptor antagonist, has been instrumental in elucidating the role of NMDA receptors in the neocortex. nih.govwikipedia.orgtocris.com Research conducted in the 1980s utilized D-AP5, the more active isomer, to establish the role of NMDA receptors as neurotransmitters in neocortical neurons. nih.gov
Subsequent studies have explored the function of these receptors in neocortical development. In slice cultures of rat cerebral neocortex, chronic exposure to the D-isomer of AP5 (often referred to as D-APV) was found to delay neuronal migration. nih.gov Furthermore, calcium imaging experiments revealed that treatment with D-APV also delayed the functional maturation of neurons, based on the subunit composition of their NMDA receptors. nih.gov The antagonist was also shown to increase the proliferation of progenitor cells in the ventricular zone of neocortical slices and in primary cultures, suggesting that NMDA receptor activity is crucial for regulating the transition from cell proliferation to migration and differentiation during the development of the cerebral neocortex. nih.gov
| Research Model | AP5 Application | Observed Effect on Neocortical Neurons | Reference |
| Rat Neocortical Slice Cultures | Chronic exposure to D-APV | Delayed neuronal migration | nih.gov |
| Rat Neocortical Slice Cultures | Treatment with D-APV | Delayed functional neuronal maturation | nih.gov |
| Rat Neocortical Slice & Primary Cultures | Exposure to D-APV | Increased proliferation of progenitor cells | nih.gov |
Thalamic Nuclei
The application of AP5 has been critical in defining the function of NMDA receptors within various thalamic nuclei. Early research identified a transmitter role for NMDA receptors in the ventro-basal thalamus using D-AP5. nih.gov More recent investigations have focused on the nucleus reticularis thalami (nRT), a structure composed entirely of GABAergic neurons that can act as a pacemaker for thalamocortical oscillations. frontiersin.org
In rat brain slices, the application of AP5 to nRT cells was shown to switch their firing pattern from tonic spikes to bursting activity at a delta frequency. frontiersin.org This finding is significant because it demonstrates that blocking excitatory NMDA receptors on these inhibitory neurons can lead to an overactive state, potentially through a mechanism of disinhibition. frontiersin.org Further studies within the thalamic reticular nucleus have used D-AP5 to investigate the presence of tonically active NMDA receptors on GABAergic terminals, which modulate inhibitory synaptic transmission. nih.gov
| Thalamic Region | AP5 Application | Key Finding | Reference |
| Ventro-basal Thalamus | Application of D-AP5 | Demonstrated a transmitter role for NMDA receptors | nih.gov |
| Nucleus Reticularis Thalami (nRT) | Application of APV | Induced delta frequency bursting in GABAergic neurons | frontiersin.org |
| Thalamic Reticular Nucleus (TRN) | Bath application of D-AP5 | Used to isolate and study tonically active presynaptic NMDA receptors | nih.gov |
Sympathetic Ganglia
The sympathetic ganglia, clusters of neurons that are part of the autonomic nervous system, have also been a subject of investigation using AP5. youtube.com Research has demonstrated that NMDA receptors play a role in synaptic transmission within these ganglia. Specifically, D-AP5 was used as a pharmacological tool to confirm a transmitter role for NMDA receptors in sympathetic ganglia, highlighting the broad distribution and functional importance of these receptors beyond the central nervous system. nih.gov
Role in Astrocytic Calcium Signaling Pathways
Astrocytes, once considered merely supportive cells, are now known to exhibit a form of excitability through dynamic changes in intracellular calcium (Ca2+) levels. frontiersin.org This calcium signaling allows them to sense synaptic activity and, in turn, release neuroactive substances called gliotransmitters, which can modulate neuronal activity. frontiersin.org This communication is a key component of the "tripartite synapse," which includes the presynaptic terminal, the postsynaptic terminal, and the surrounding astrocyte. frontiersin.org
Astrocytes respond to neurotransmitters, including glutamate released during synaptic activity, which triggers Ca2+ elevations within them. frontiersin.orgnih.gov This astrocytic Ca2+ increase can lead to the release of glutamate from the astrocyte itself. nih.govmdpi.com This astrocytically-derived glutamate can then act on neuronal NMDA receptors. nih.govmdpi.com In this context, AP5 serves as a crucial tool to block the neuronal NMDA receptors and investigate the specific downstream consequences of this gliotransmission. By applying AP5, researchers can isolate and study the effects of astrocytic signaling on other neuronal receptors, such as AMPA receptors, thereby dissecting the complex communication pathways between astrocytes and neurons. biorxiv.org
Preclinical Research in Neuropathological Models
Attenuation of Excitotoxicity and Neurodegeneration
Excitotoxicity is a pathological process in which excessive activation of excitatory amino acid receptors, particularly NMDA receptors, leads to neuronal damage and death. nih.govtermedia.pl This process is implicated as a common pathogenic pathway in a variety of acute insults and chronic neurodegenerative diseases. nih.govtermedia.plmdpi.com The overstimulation of NMDA receptors leads to a massive influx of calcium ions, which activates a cascade of neurotoxic intracellular events, including the generation of free radicals and mitochondrial dysfunction. nih.govmdpi.com
As a selective NMDA receptor antagonist, AP5 has been investigated for its neuroprotective potential. By competitively inhibiting the glutamate binding site, AP5 blocks the excessive calcium influx that initiates the excitotoxic cascade. wikipedia.orgtocris.com Studies have shown that NMDA receptor antagonists can reduce glutamate-induced excitotoxicity and attenuate neuronal death in various experimental models. nih.govnih.gov Research on 2-amino-5-phosphonovaleric acid (APV), another name for AP5, has demonstrated its neuroprotective properties, supporting its role in mitigating excitotoxic damage. researchgate.net
| Neuropathological Process | Mechanism | Role of AP5 | Reference |
| Excitotoxicity | Excessive activation of NMDA receptors leads to Ca2+ overload and neuronal death. | Blocks NMDA receptors, preventing excessive Ca2+ influx. | nih.govtermedia.pl |
| Neurodegeneration | Excitotoxicity is a common pathway in many neurodegenerative diseases. | Attenuates the excitotoxic cascade, offering a potential neuroprotective strategy. | mdpi.comnih.govresearchgate.net |
Role in Models of Epilepsy
Epilepsy is a neurological disorder characterized by recurrent, synchronous discharges in the brain. nih.gov The role of NMDA receptors in synaptic plasticity and excitation has made them a key target in epilepsy research. nih.gov Animal models are essential for understanding epileptogenic mechanisms and for the preclinical screening of potential antiepileptic drugs. nih.govnih.gov
AP5 has been utilized in various preclinical models to probe the involvement of NMDA receptors in seizure generation and propagation. nih.gov For instance, the kindling model, which involves repeated application of an initially subconvulsive stimulus to induce a chronic epileptic state, is a widely used platform to test anticonvulsant efficacy. nih.govnih.gov Given that glutamate released from both neurons and astrocytes can activate NMDA receptors and contribute to the hyperexcitability seen in epilepsy, blocking these receptors with AP5 is a logical therapeutic strategy. mdpi.com The use of NMDA receptor antagonists like AP5 in such models helps to validate the role of glutamatergic excitotoxicity in the pathophysiology of epilepsy and to evaluate the potential of NMDA receptor blockade as an anticonvulsant approach. researchgate.net
Modulation of Pain Pathways
The NMDA receptor is critically involved in the central sensitization processes that underlie chronic pain states. AP5 has been widely used to investigate the contribution of NMDA receptors to the modulation of pain signals at various levels of the nervous system.
The spinal cord dorsal horn is a primary site for the processing and modulation of nociceptive (painful) stimuli. Under normal conditions, NMDA receptors in this region are typically inactive. However, following peripheral tissue injury or nerve damage, persistent activation of primary afferent C-fibers leads to the removal of the magnesium block from NMDA receptors, allowing for their activation. This contributes to a state of hyperexcitability known as central sensitization, which manifests as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).
Research has shown that while blocking NMDA receptors with AP5 has little effect on acute nociception in normal states, it can significantly attenuate the enhanced synaptic transmission and pain hypersensitivity observed in models of inflammatory and neuropathic pain. For instance, in nerve-injured rats, AP5 has been shown to reverse the increased frequency of miniature excitatory postsynaptic currents (mEPSCs) and normalize the enhanced amplitude of monosynaptic EPSCs in spinal lamina II neurons. documentsdelivered.com This indicates that endogenous activation of presynaptic NMDA receptors potentiates glutamate release from nociceptive primary afferent terminals in neuropathic pain states, a process that can be reversed by AP5. documentsdelivered.com
| Research Finding | Model System | Effect of AP5 |
| Attenuation of increased mEPSC frequency | Spinal cord slices from nerve-injured rats | Reversible reduction |
| Normalization of increased monosynaptic EPSC amplitude | Spinal cord slices from nerve-injured rats | Normalization |
| Reversal of pain hypersensitivity | Paclitaxel or bortezomib-induced neuropathy in vivo | Significant reversal |
Peripheral neuropathic pain arises from damage or disease affecting the peripheral nervous system. Various animal models are used to study this condition, including the spared nerve injury (SNI), partial sciatic nerve ligation (PSNL), and spinal nerve ligation (SNL) models. nih.gov In these models, the injured nerves lead to spontaneous pain and hypersensitivity to thermal and mechanical stimuli.
Studies utilizing these models have demonstrated the crucial role of central NMDA receptors in the maintenance of neuropathic pain. Intrathecal administration of AP5 has been shown to effectively reduce pain-related behaviors in these models, highlighting the ongoing contribution of NMDA receptor-mediated central sensitization to the neuropathic pain state.
Fear and Anxiety-Related Behaviors (e.g., Fear-Potentiated Startle and Freezing)
The amygdala, a key brain region in the processing of fear and anxiety, exhibits high levels of NMDA receptors. Research using AP5 has been pivotal in understanding the role of these receptors in fear conditioning and the expression of fear-related behaviors.
In fear-potentiated startle paradigms, an initially neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a footshock). Subsequently, the presentation of the neutral stimulus alone elicits an exaggerated startle response. Studies have demonstrated that injections of AP5 into the lateral nucleus of the amygdala can block the expression of both fear-potentiated startle and conditioned freezing, another common measure of fear in rodents. numberanalytics.com This suggests that NMDA receptor activation within the amygdala is necessary for the expression of conditioned fear responses.
Furthermore, investigations into anxiety-related behaviors using paradigms such as the elevated plus maze and social interaction tests have shown that systemic administration of AP5 can produce anxiolytic-like effects. researchgate.net
| Behavioral Paradigm | Brain Region Targeted with AP5 | Observed Effect |
| Fear-Potentiated Startle | Lateral Nucleus of the Amygdala | Attenuation of the potentiated startle response numberanalytics.com |
| Conditioned Freezing | Lateral Nucleus of the Amygdala | Reduction in freezing behavior numberanalytics.com |
| Elevated Plus Maze | Systemic Administration | Increase in time spent in open arms researchgate.net |
| Social Interaction Test | Systemic Administration | Increased social interaction researchgate.net |
Regulation of Food Intake
The hypothalamus, a critical brain center for the regulation of appetite and energy balance, contains neuronal circuits that are modulated by glutamate. The arcuate nucleus of the hypothalamus (ARC) houses two key populations of neurons involved in appetite control: those expressing neuropeptide Y (NPY) and agouti-related peptide (AgRP), which stimulate feeding, and those expressing pro-opiomelanocortin (POMC), which inhibit feeding. biorxiv.orgnih.gov
While the direct application of AP5 in studies on food intake was not detailed in the provided search results, the fundamental role of glutamate signaling in these hypothalamic circuits suggests that NMDA receptor modulation would be a significant area of investigation. Glutamatergic inputs to the ARC are known to influence the activity of both NPY/AgRP and POMC neurons, thereby affecting food intake. Therefore, the use of AP5 in such research would be to dissect the specific contribution of NMDA receptors to the complex regulation of appetite.
Neurodevelopmental Research Applications
NMDA receptors are known to play a crucial role in various aspects of brain development, including neuronal migration, synaptogenesis, and synaptic plasticity. numberanalytics.com The use of AP5 in developmental studies has provided significant insights into these processes.
Research has shown that the properties of NMDA receptors change during development. For instance, a study on hippocampal slices revealed a developmental change in the sensitivity of NMDA-evoked responses to AP5. The antagonist efficacy was found to be two to three times greater in immature slices from postnatal day 10-16 compared to more mature tissue. This suggests molecular and functional changes in the NMDA receptor complex during a critical period of synaptogenesis.
Furthermore, studies involving the blockade of NMDA receptor function with AP5 during the neonatal period have demonstrated long-lasting consequences. Neonatal administration of D-AP5 has been shown to result in reduced short- and long-term memory in adulthood, accompanied by a decrease in the expression of synaptic proteins and alterations in dendritic spine morphology in the hippocampus. researchgate.net These findings highlight the critical role of NMDA receptor activity in the proper wiring and maturation of neural circuits. The depolarizing action of GABA in immature neurons can facilitate the activation of NMDA receptors, a process that is important for the activity-dependent growth of dendrites and synapses.
| Developmental Stage | Research Focus | Key Finding with AP5/NMDA Antagonism |
| Postnatal Day 10-16 (Rat Hippocampus) | NMDA Receptor Sensitivity | Increased antagonist efficacy of AP5 compared to mature tissue |
| Neonatal Period (Rat) | Long-term effects of NMDA receptor blockade | Impaired short- and long-term memory in adulthood researchgate.net |
| Neonatal Period (Rat) | Synaptic structure | Reduced expression of synaptophysin and altered dendritic spine morphology researchgate.net |
In Vitro Experimental Paradigms
In vitro methodologies allow for the study of neural phenomena in a controlled environment, isolating specific brain regions or cell types from the complexities of a whole organism. AP5 is widely used in these preparations to probe the function of NMDA receptors in synaptic transmission and plasticity.
Organotypic Slice Preparations (e.g., Hippocampal Slices)
Organotypic slice cultures, particularly from the hippocampus, maintain the three-dimensional structure and local synaptic circuitry of the brain region from which they are derived. This preparation is a cornerstone for studying synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.
In hippocampal slices, high-frequency stimulation of afferent pathways, such as the Schaffer collaterals, induces a robust and lasting enhancement of synaptic transmission, known as LTP. The application of D-AP5, the biologically active isomer of AP5, has been demonstrated to prevent the induction of LTP without affecting baseline synaptic transmission. nih.govresearchgate.net This seminal finding was crucial in establishing the essential role of NMDA receptor activation for the initiation of this form of synaptic plasticity. nih.govnih.gov Studies have shown that perfusion of hippocampal slices with AP5 completely blocks the induction of LTP, confirming the NMDA receptor-dependency of this process. researchgate.netresearchgate.net
| Preparation | Experimental Condition | AP5 Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Hippocampal Slices (CA1) | High-Frequency Stimulation (100 Hz) | 30 µM D-AP5 | Complete block of LTP induction | researchgate.net |
| Rat Hippocampal Slices (CA1) | Theta Burst Stimulation | 50 µM D-AP5 | Prevention of LTP induction | nih.gov |
| Mouse Hippocampal Slices (CA1) | Pairing protocol (pre- and postsynaptic activity) | d-AP5 | Abolished t-LTD and subsequent burst-induced potentiation | elifesciences.org |
Dissociated Neuronal Cultures (e.g., Cortical and Hippocampal Neurons)
Dissociated neuronal cultures involve the enzymatic and mechanical separation of neurons from brain tissue, which are then plated onto a substrate where they form synaptic connections. frontiersin.org These cultures offer a simplified model to study fundamental properties of synaptic transmission and network activity.
In dissociated cortical cultures, AP5 has been used to investigate the role of NMDA receptors in spontaneous network activity, such as synchronized bursting. Application of AP5 can inhibit this bursting activity, indicating a reliance on NMDA receptor function for the maintenance of coordinated network firing. researchgate.netnih.gov Furthermore, these cultures are utilized to study synaptic plasticity at the single-cell level. AP5 is instrumental in dissecting the contribution of NMDA receptors to phenomena like spike-timing-dependent plasticity, where the precise timing of pre- and postsynaptic action potentials determines the direction of synaptic strength change.
| Culture Type | Experimental Paradigm | AP5 Concentration | Key Finding | Reference |
|---|---|---|---|---|
| Rat Cortical Neurons | Spontaneous Bursting Activity | Not specified | Inhibited bursting for a limited period | researchgate.netnih.gov |
| Rat Cortical Neurons on high-resolution CMOS microelectrode arrays | Oddball electrical stimulation paradigms | Not specified | Mismatch responses (MMRs) were dependent on NMDA receptors | nih.gov |
Isolated Spinal Cord Preparations
The isolated spinal cord preparation allows for the study of spinal circuitry and motor patterns, such as fictive locomotion, in the absence of descending inputs from the brain. AP5 has been crucial in demonstrating the role of NMDA receptors in the generation and modulation of these rhythmic activities.
In neonatal rat spinal cord preparations, bath application of NMDA can induce locomotor-like activity. Pre-incubation with AP5 can prevent the induction of this rhythmic activity by NMDA, as well as by other neurochemicals like serotonin (5-HT) and acetylcholine. researchgate.nettocris.com These findings highlight the importance of NMDA receptors in the central pattern generators of the spinal cord. Furthermore, intrathecal administration of AP5 in animal models has been shown to have antinociceptive effects, indicating a role for spinal NMDA receptors in pain processing. nih.gov
| Preparation | Method of Induction | AP5 Concentration | Result | Reference |
|---|---|---|---|---|
| Neonatal Rat Spinal Cord | NMDA | 20 µM | Prevented NMDA-induced ventral root discharge | researchgate.net |
| Neonatal Rat Spinal Cord | Acetylcholine/Edrophonium | 20 µM | Prevented induction of locomotor rhythm | researchgate.net |
| Neonatal Rat Spinal Cord | 5-HT | 20 µM | Prevented 5-HT-induced locomotor-like activity | researchgate.net |
Electrophysiological Techniques: Patch-Clamp and Field Potential Recordings
Electrophysiological recordings are fundamental to understanding the electrical properties of neurons and synapses. Field potential recordings measure the summed electrical activity of a population of neurons, while patch-clamp recordings allow for the measurement of ionic currents through single channels or across the entire membrane of a single cell.
AP5 is a standard tool in both techniques to isolate and study NMDA receptor-mediated currents. In field potential recordings of hippocampal LTP, AP5 is used to confirm that the observed plasticity is NMDA receptor-dependent. researchgate.net In whole-cell patch-clamp recordings, AP5 is applied to block NMDA receptor currents, allowing for the isolation of currents mediated by other glutamate receptors, such as AMPA receptors. nih.govfrontiersin.org Studies have shown that AP5 can completely block NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). researchgate.netresearchgate.net The D-isomer of AP5 is significantly more potent than the L-isomer in blocking NMDA receptor responses. tocris.comcambridge.org
| Recording Technique | Preparation | AP5 Concentration | Primary Outcome | Reference |
|---|---|---|---|---|
| Field Potential Recording | Rat Hippocampal Slices (CA1) | 20 µM DL-AP5 | Completely prevented fEPSP-LTP | researchgate.net |
| Whole-Cell Patch-Clamp | Mouse Insular Cortex Slices | 50 µM | Complete block of NMDA receptor-mediated currents | researchgate.net |
| Whole-Cell Patch-Clamp | Single neurons in autaptic culture | Not specified | Suppression of spontaneous firing | researchgate.net |
| Whole-Cell Voltage Clamp | Mouse Prelimbic Cortex Brain Slice | 50 µM D-AP5 | Complete abolishment of evoked NMDAR mediated currents | hellobio.com |
Ligand Binding Assays and Autoradiography
Ligand binding assays and autoradiography are techniques used to map the distribution and density of receptors in the brain. These methods often utilize radiolabeled ligands that bind specifically to the receptor of interest.
The development of radiolabeled D-AP5, specifically D-[3H]AP5, has enabled the visualization and quantification of NMDA receptor binding sites throughout the brain. nih.govnih.gov Autoradiographic studies using D-[3H]AP5 have revealed a heterogeneous distribution of NMDA receptors, with the highest densities found in the hippocampus, particularly in the stratum radiatum of the CA1 region, a key area for LTP. nih.gov This distribution pattern is consistent with the known roles of NMDA receptors in learning and memory. These binding studies have also been instrumental in characterizing the pharmacology of the NMDA receptor, showing that L-glutamate is a potent inhibitor of D-[3H]AP5 binding. nih.gov
| Brain Region | Specific Area | Significance | Reference |
|---|---|---|---|
| Hippocampus | Stratum radiatum (CA1) | High involvement in LTP and spatial memory | nih.gov |
| Cerebral Cortex | Superficial layers | Higher cognitive functions | umich.edu |
| Olfactory Bulb | External plexiform layer | Processing of olfactory information | umich.edu |
| Thalamus | Various nuclei | Relay center for sensory information | umich.edu |
In Vivo Animal Model Studies
In vivo studies in animal models are essential for understanding the behavioral consequences of manipulating specific neurotransmitter systems. The use of AP5 in these models has provided strong evidence for the involvement of NMDA receptors in learning, memory, and pain perception.
A significant body of research has focused on the effects of AP5 on spatial learning and memory, often using tasks like the Morris water maze and the radial arm maze. Chronic intracerebroventricular infusion of AP5 in rats has been shown to impair the acquisition of the spatial navigation task in the Morris water maze in a dose-dependent manner. nih.goved.ac.ukresearchgate.net These learning deficits are highly correlated with the impairment of hippocampal LTP in vivo. nih.goved.ac.ukresearchgate.net Importantly, these studies often show that AP5 selectively impairs learning of new information without affecting the retrieval of previously acquired memories or causing significant motor disturbances. researchgate.netjneurosci.org Direct microinjections of AP5 into the hippocampus have confirmed that the learning impairments are due to the blockade of NMDA receptors within this structure. nih.govnih.gov
| Animal Model | Behavioral Task | Route of Administration | Key Behavioral Finding | Reference |
|---|---|---|---|---|
| Rat | Morris Water Maze | Intracerebroventricular infusion | Dose-dependent impairment of spatial learning | nih.goved.ac.ukresearchgate.net |
| Rat | Visual Discrimination Task | Intracerebroventricular infusion | No impairment of visual discrimination learning | jneurosci.org |
| Rat | Eight-Arm Radial Maze | Intra-hippocampal microinjection | Dose-dependent increase in reference and working memory errors | nih.gov |
| Rat | Formalin Pain Test | Injection into the dentate gyrus | Significant reduction of pain behaviors in both acute and tonic phases | nih.gov |
Future Directions and Advanced Research Avenues for Phosphonopentanoic Acid Derivatives
Development of Novel N-methyl-D-aspartate Receptor Modulators Based on Phosphonopentanoic Acid Scaffolds
The basic chemical structure of phosphonopentanoic acid serves as a versatile scaffold for the rational design of new NMDA receptor modulators. The primary goal of this research is to synthesize analogues with enhanced properties such as increased potency, greater receptor subtype selectivity, and improved pharmacokinetic characteristics. nih.govnih.gov
Researchers modify the parent scaffold to optimize its interaction with the glutamate (B1630785) binding site on the NMDA receptor. For instance, creating piperidine (B6355638) and piperazine (B1678402) analogues of D-AP5 has led to compounds with significantly higher potency. nih.gov One such example, 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate (CPP), is approximately five times more potent than D-AP5 in electrophysiological assays. nih.gov These modifications aim to fine-tune the molecule's fit within the receptor's binding pocket, leading to more effective antagonism. The development of these novel modulators is not limited to simple antagonists; the field is expanding to include a variety of modulatory approaches with potential therapeutic benefits for numerous neurological and psychiatric conditions. nih.govnumberanalytics.com
| Compound Name | Chemical Structure | Key Feature | Relative Potency |
| D-AP5 | D-2-amino-5-phosphonopentanoic acid | Foundational Scaffold | Baseline |
| CPP | 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate | Piperazine Analogue | ~5x more potent than D-AP5 nih.gov |
Elucidation of Subtype-Specific N-methyl-D-aspartate Receptor Contributions in Neural Processes
A major frontier in NMDA receptor research is understanding the distinct roles of various receptor subtypes. NMDA receptors are complex proteins assembled from different subunits, primarily GluN1 and GluN2. The GluN2 subunit has four common variants (GluN2A, GluN2B, GluN2C, and GluN2D), and the combination of these subunits dictates the receptor's functional and pharmacological properties. nih.gov These subtypes are distributed differently across brain regions and developmental stages, suggesting they mediate separate physiological and pathological processes. nih.gov
While early antagonists like D-AP5 are broad-spectrum and block most NMDA receptor types, a key goal of modern pharmacology is to develop subtype-selective ligands. nih.govtocris.com Such compounds are invaluable research tools for isolating the specific contributions of, for example, GluN2A-containing receptors in synaptic plasticity versus GluN2B-containing receptors in pain processing. numberanalytics.com By selectively blocking one subtype, researchers can parse its specific role in neural circuits and behavior. This approach holds significant therapeutic promise, as subtype-selective drugs could target disease mechanisms more precisely while minimizing the side effects associated with blocking all NMDA receptor activity. nih.gov
| NMDA Receptor Subunit | General Location in Adult Brain | Associated Functions/Roles |
| GluN2A | Widespread, enriched in cortex and hippocampus | Synaptic plasticity, learning, memory numberanalytics.com |
| GluN2B | Predominantly in forebrain structures | Pain processing, synaptic development numberanalytics.comnih.gov |
| GluN2C | Primarily in the cerebellum | Motor coordination |
| GluN2D | Enriched in the brainstem and diencephalon | Early brain development, basal ganglia function |
Refined Understanding of In Vivo Pharmacokinetics and Brain Penetration of Analogues
A significant challenge in the development of drugs targeting the central nervous system is ensuring they can cross the blood-brain barrier (BBB) and reach their intended target in effective concentrations. Phosphonopentanoic acid derivatives, being charged molecules, often exhibit poor brain penetration. A refined understanding of their in vivo pharmacokinetics—how they are absorbed, distributed, metabolized, and excreted—is critical for translational success.
Pioneering studies using techniques like in vivo microdialysis have provided crucial insights into the brain penetration of these compounds. nih.gov Research on D-AP5 revealed a striking disparity between its total concentration in brain tissue and its effective concentration in the extracellular fluid where the receptors are located. nih.gov One study found that the whole-tissue concentration was approximately 30 times higher than the extracellular concentration, indicating that about 97% of the drug within the brain was sequestered or otherwise inaccessible to its target. nih.gov This finding underscores that simply measuring total brain uptake is insufficient. Future research must focus on developing analogues with improved BBB permeability and less non-specific tissue binding to ensure that a therapeutic dose results in a predictable and effective concentration at the NMDA receptor. nih.govresearchgate.net
| Parameter | Finding | Implication |
| Compound | D-AP5 | N/A |
| Methodology | In vivo microdialysis in rat hippocampus nih.gov | Allows for measurement of active, extracellular drug concentration. |
| Concentration Ratio | Whole Tissue : Extracellular Fluid ≈ 30:1 nih.gov | The vast majority of the drug in the brain is not available to bind to NMDA receptors. |
| Conclusion | Activation of NMDA receptors is necessary for certain types of learning. nih.govresearchgate.net | Effective extracellular concentration, not just total brain uptake, is the critical factor for pharmacological effect. |
Computational and Molecular Modeling Approaches in Receptor Interaction Studies
Computational and molecular modeling techniques have become indispensable tools in modern pharmacology, allowing researchers to visualize and predict how drugs interact with their receptor targets at an atomic level. nih.gov For phosphonopentanoic acid derivatives, these approaches provide profound insights into their binding mechanisms and guide the design of more potent and selective molecules.
Using computer simulations, researchers can build three-dimensional models of the NMDA receptor's glutamate binding site. nih.gov They can then perform "molecular docking" studies to predict how different phosphonopentanoic acid analogues will fit into this pocket. This allows for the development of a pharmacophore model—a map of the essential features a molecule must have to bind effectively. nih.gov Furthermore, kinetic modeling can simulate the dynamics of the receptor, including the binding and unbinding of antagonists like AP5. nih.govdovepress.com These models help explain experimental observations and can predict how changes in a drug's structure will affect its binding affinity and duration of action. By leveraging these computational tools, scientists can rationally design and prioritize novel compounds for synthesis, accelerating the discovery of next-generation NMDA receptor modulators. springernature.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-4-oxo-5-phosphonopentanoic acid, and how can intermediates be characterized?
- Methodology : Synthesis typically involves phosphonation of a precursor such as 5-aminolevulinic acid or its esters. For example, the phosphonate group can be introduced via Michaelis-Arbuzov reactions or nucleophilic substitution with phosphite derivatives. Key intermediates (e.g., methyl 5-amino-4-oxopentanoate) should be characterized using NMR (¹H/³¹P for phosphonate confirmation) and LC-MS to verify purity and structural integrity .
- Critical Step : Ensure anhydrous conditions during phosphonation to avoid hydrolysis of reactive intermediates.
Q. How should researchers validate the purity of this compound for in vitro studies?
- Methodology : Combine HPLC (C18 column, acidic mobile phase) with UV-Vis detection (λ = 210–220 nm for carbonyl/amine absorption) and mass spectrometry for molecular ion confirmation. Compare retention times and spectral data against synthesized standards .
- Note : Residual solvents or unreacted precursors (e.g., phosphite esters) are common contaminants; use gradient elution to resolve closely eluting peaks .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for phosphonopentanoic acid derivatives?
- Methodology : Discrepancies often arise from differences in assay conditions (pH, cofactors) or compound stability.
Stability Testing : Perform kinetic studies under physiological conditions (37°C, pH 7.4) using HPLC to monitor degradation products .
Enzyme Assay Optimization : Include negative controls (e.g., phosphonate-free analogs) to distinguish target-specific effects from nonspecific inhibition .
- Example : If conflicting IC₅₀ values are reported for glutamate racemase inhibition, validate using both in vitro enzymatic assays and in silico docking studies to confirm binding interactions .
Q. How does the phosphonate group in this compound influence its mechanism of enzyme inhibition compared to carboxylate analogs?
- Methodology :
Structural Analysis : Use X-ray crystallography or cryo-EM to compare enzyme-ligand complexes with phosphonate vs. carboxylate derivatives. The phosphonate’s tetrahedral geometry mimics transition states in enzymes like aminotransferases .
Kinetic Studies : Measure inhibition constants (Kᵢ) under varying pH conditions to assess protonation effects on binding affinity .
- Key Finding : Phosphonates often exhibit tighter binding due to their resistance to enzymatic hydrolysis, making them potent competitive inhibitors .
Q. What are the challenges in designing cell-permeable analogs of this compound for intracellular target validation?
- Methodology :
Prodrug Strategies : Synthesize ester-protected derivatives (e.g., acetoxymethyl esters) to enhance membrane permeability. Intracellular esterases hydrolyze the prodrug to release the active phosphonate .
Cellular Uptake Assays : Use fluorescence-labeled analogs with confocal microscopy to track intracellular localization .
- Limitation : Prodrug hydrolysis rates vary across cell lines; validate using multiple models (e.g., HEK293 vs. HeLa) .
Data Interpretation and Reporting
Q. How should researchers address variability in phosphonate quantification across different analytical platforms?
- Methodology :
Standardization : Calibrate instruments with certified reference materials (CRMs) for phosphonates.
Cross-Validation : Compare data from ICP-MS (for phosphorus content) and ¹H NMR integration to ensure consistency .
- Example : If LC-MS underestimates concentration due to ion suppression, use internal standards (e.g., deuterated analogs) for correction .
Q. What statistical approaches are recommended for analyzing dose-response data in phosphonate inhibition studies?
- Methodology :
Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC₅₀ and Hill coefficients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
